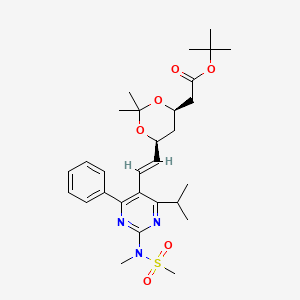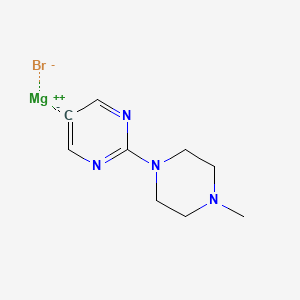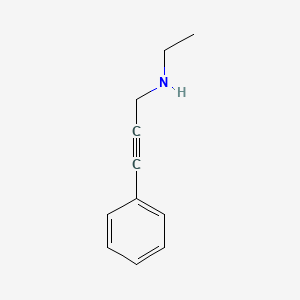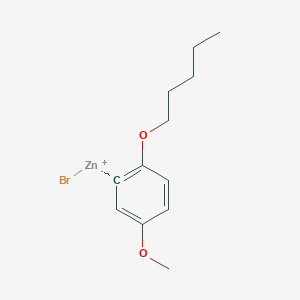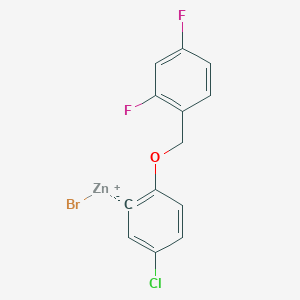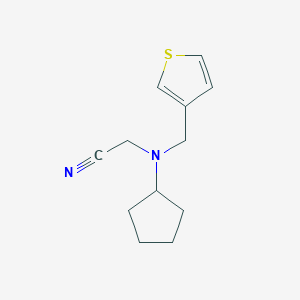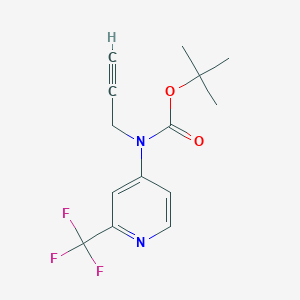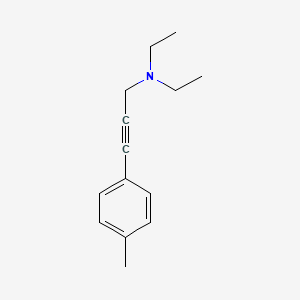
N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine is an organic compound with the molecular formula C24H28N It is characterized by the presence of a diethylamine group attached to a prop-2-ynyl chain, which is further substituted with a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of diethylamine with a suitable alkyne precursor. One common method is the alkylation of diethylamine with 3-p-tolyl-prop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of new amine derivatives.
科学研究应用
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
作用机制
The mechanism of action of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Diethyl-(3-phenyl-prop-2-ynyl)-amine
- Diethyl-(3-m-tolyl-prop-2-ynyl)-amine
- Diethyl-(3-o-tolyl-prop-2-ynyl)-amine
Uniqueness
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.
属性
分子式 |
C14H19N |
|---|---|
分子量 |
201.31 g/mol |
IUPAC 名称 |
N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C14H19N/c1-4-15(5-2)12-6-7-14-10-8-13(3)9-11-14/h8-11H,4-5,12H2,1-3H3 |
InChI 键 |
YGPYSYCWUZYHDN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC#CC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


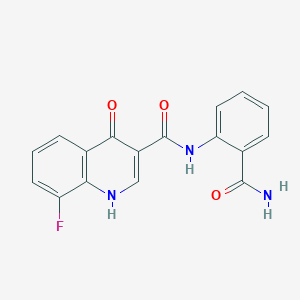
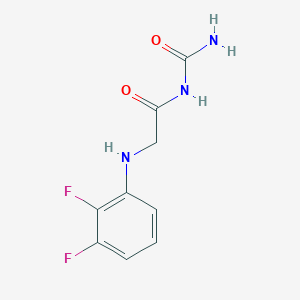
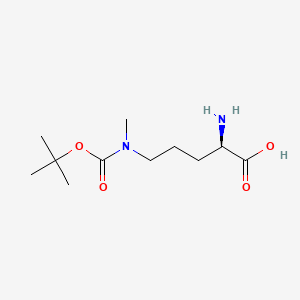
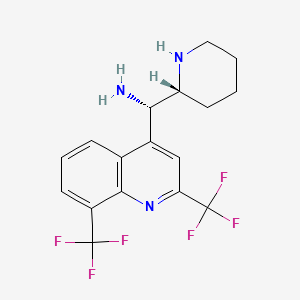
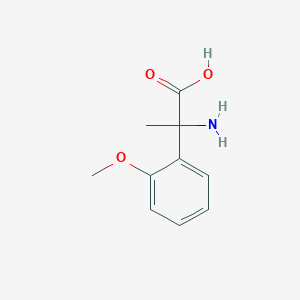
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
